molecular formula C22H22N2O4 B2517728 N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797084-05-9

N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2517728
CAS RN: 1797084-05-9
M. Wt: 378.428
InChI Key: NKEWYEOEFVPFED-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including anticancer, antibacterial, and enzyme inhibition properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related benzamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride. For example, N-(pyridin-3-yl)benzamides can be synthesized by reacting 3-aminopyridine with benzoyl chloride under basic conditions . Similarly, the synthesis of this compound would likely involve the reaction of an appropriate amine with a carboxylic acid derivative, possibly in the presence of a base or catalyst to drive the reaction to completion.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles . For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide revealed two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This information is crucial for understanding the molecular conformation and potential intermolecular interactions of this compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . Additionally, coordination of benzamide ligands to copper(II) ions resulted in the formation of stable planar complexes . These reactions are indicative of the reactivity of benzamide derivatives and suggest that this compound may also participate in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and luminescence, can be influenced by their molecular structure. For instance, pyridyl substituted benzamides with aggregation-enhanced emission properties were found to be luminescent in both solution and solid state, and their behavior was influenced by the polarity of the solvents . The presence of substituents such as methoxy groups can also affect the properties of the compounds, as seen in the case of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, which showed moderate to good anticancer activity . These findings suggest that the physical and chemical properties of this compound would be similarly influenced by its specific substituents and molecular conformation.

Scientific Research Applications

Synthesis Methods and Chemical Structure Analysis

Research has demonstrated advancements in synthesis methods related to N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide and its derivatives. For instance, studies on the Bischler-Napieralski reaction have provided insights into cyclization processes, resulting in compounds like 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings are pivotal for understanding the chemical behavior and potential applications of this compound in medicinal chemistry and drug design (Browne, Skelton, & White, 1981).

Molecular Interaction Studies

The exploration of molecular interactions, especially in the context of crystal structure and Hirshfeld surface analysis, is another area where this compound has seen significant application. For example, research on derivatives like N-(pyridin-2-ylmethyl)benzamide has shed light on the orientation of pyridine and benzene rings in the crystalline state, contributing to a deeper understanding of molecular assembly and interaction (Artheswari, Maheshwaran, & Gautham, 2019).

Advanced Photophysical Properties

Studies on compounds related to this compound have revealed interesting photophysical properties. Research into pyridyl substituted benzamides has uncovered aggregation-enhanced emission and multi-stimuli-responsive behaviors. These findings are crucial for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Anticancer Research

The anticancer potential of this compound derivatives has been a subject of investigation. Synthesis and evaluation of benzamide derivatives have contributed to the identification of compounds with moderate to good anticancer activity against various human cancer cell lines. This line of research is essential for the discovery and development of new therapeutic agents (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWYEOEFVPFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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